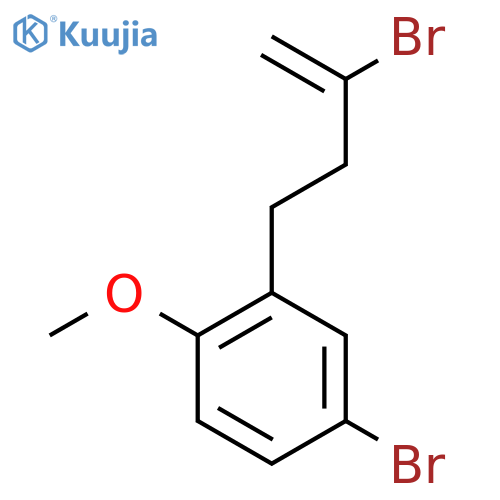

Cas no 951894-96-5 (2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene)

951894-96-5 structure

商品名:2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene

CAS番号:951894-96-5

MF:C11H12Br2O

メガワット:320.02038192749

MDL:MFCD09801324

CID:4722843

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-4-(5-BROMO-2-METHOXYPHENYL)-1-BUTENE

- 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene

-

- MDL: MFCD09801324

- インチ: 1S/C11H12Br2O/c1-8(12)3-4-9-7-10(13)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3

- InChIKey: XYPYRKUATWICEU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)CCC(=C)Br)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 194

- トポロジー分子極性表面積: 9.2

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB360591-1 g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 1 g |

€794.30 | 2023-07-19 | |

| abcr | AB360591-2g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 2g |

€1065.20 | 2025-02-20 | |

| abcr | AB360591-5g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 5g |

€2507.20 | 2025-02-20 | |

| abcr | AB360591-2 g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 2 g |

€1,065.20 | 2023-07-19 | |

| abcr | AB360591-5 g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 5 g |

€2,507.20 | 2023-07-19 | |

| Fluorochem | 200640-2g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene |

951894-96-5 | 97% | 2g |

£624.00 | 2022-03-01 | |

| Fluorochem | 200640-5g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene |

951894-96-5 | 97% | 5g |

£1543.00 | 2022-03-01 | |

| abcr | AB360591-1g |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |

951894-96-5 | 97% | 1g |

€794.30 | 2025-02-20 |

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

951894-96-5 (2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951894-96-5)2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene

清らかである:99%/99%/99%

はかる:1g/2g/5g

価格 ($):471.0/631.0/1486.0